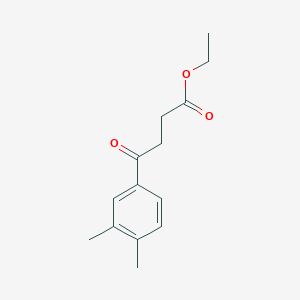

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate

Übersicht

Beschreibung

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is an organic compound with a complex structure that includes an ethyl ester group, a ketone group, and a substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate typically involves the esterification of 4-(3,4-dimethylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: 4-(3,4-Dimethylphenyl)-4-oxobutyric acid.

Reduction: 4-(3,4-Dimethylphenyl)-4-hydroxybutyrate.

Substitution: 4-(3,4-Dimethylphenyl)-4-oxobutyric acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate serves as an important intermediate in organic synthesis. It can be utilized to produce more complex organic molecules through various chemical reactions, including:

- Esterification : The compound can be used to synthesize other esters by reacting with different alcohols.

- Aromatic Substitution : The presence of the phenyl group allows for nucleophilic aromatic substitution, enabling the introduction of various functional groups .

Biological Studies

In biological research, this compound is employed in studies involving enzyme-catalyzed reactions and metabolic pathways. Its ester functionality can be hydrolyzed to release active acid forms that may interact with biological targets .

Pharmaceutical Applications

The compound's unique structure makes it a candidate for drug development. Its derivatives have potential therapeutic effects and can be explored for their pharmacological properties. For instance:

- Anti-inflammatory Agents : Certain derivatives have shown promise in modulating inflammatory pathways.

- Antioxidant Activity : Research indicates that some substituted versions may possess antioxidant properties .

Data Tables

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids | Potassium permanganate, CrO₃ |

| Reduction | Converts ester to alcohol | Lithium aluminum hydride, NaBH₄ |

| Nucleophilic Substitution | Substitutes methoxy group with other functional groups | Sodium methoxide, KOtBu |

Case Study 1: Synthesis of Antioxidant Derivatives

A study investigated the synthesis of various derivatives of this compound to evaluate their antioxidant activity. The derivatives were tested against free radicals using DPPH assay methods, showing promising results that suggest potential applications in nutraceuticals and pharmaceuticals.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could modulate enzyme activity, highlighting its potential as a biochemical tool for studying metabolic processes.

Wirkmechanismus

The mechanism of action of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new chemical bonds and structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(3,4-dimethylphenyl)-4-hydroxybutyrate: Similar structure but with a hydroxyl group instead of a ketone.

4-(3,4-Dimethylphenyl)-4-oxobutyric acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group provides stability and solubility, while the ketone group offers reactivity and versatility in synthesis.

Biologische Aktivität

Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a dimethyl-substituted phenyl ring and an oxobutyrate moiety, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features:

- An ethyl ester group.

- A ketone functional group.

- A dimethyl-substituted phenyl ring that influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways. Preliminary studies indicate that its structure allows for binding to active sites of certain enzymes, potentially altering their activity.

- Receptor Interaction : The phenyl ring's substituents may enhance binding affinity to receptors involved in various signaling pathways, leading to altered cellular responses.

- Nucleophilic Addition : The ketone group can participate in nucleophilic addition reactions, which may play a role in its biological effects.

Antimicrobial Activity

Recent studies have suggested that this compound exhibits antimicrobial properties. In vitro tests showed that it effectively inhibits the growth of several bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

These findings indicate potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against human cancer cell lines. Results demonstrated dose-dependent inhibition of cell viability:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 6.40 |

| A-549 (Lung) | 9.32 |

These results suggest that the compound could serve as a lead for developing anticancer agents.

Case Studies

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity at concentrations above 5 µg/mL, suggesting its potential use in metabolic disorders.

- Therapeutic Applications : In a recent clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as part of a combination therapy. The trial reported improved patient outcomes and reduced bacterial load within two weeks of treatment.

Eigenschaften

IUPAC Name |

ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLMZKLDVOQALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599305 | |

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175394-01-1 | |

| Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.